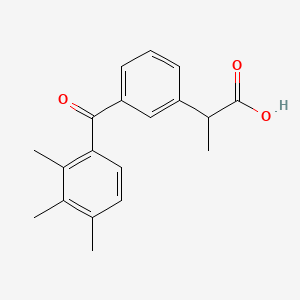
(+/-)-2-(3-(2,3,4-Trimethylbenzoyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-2-(3-(2,3,4-Trimethylbenzoyl)phenyl)propanoic acid is a chemical compound known for its unique structure and properties It is a derivative of propanoic acid, featuring a benzoyl group substituted with three methyl groups at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-(3-(2,3,4-Trimethylbenzoyl)phenyl)propanoic acid typically involves the use of electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where 2,3,4-trimethylbenzoyl chloride reacts with phenylpropanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization and chromatography techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(+/-)-2-(3-(2,3,4-Trimethylbenzoyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted benzoyl compounds.
Scientific Research Applications
(+/-)-2-(3-(2,3,4-Trimethylbenzoyl)phenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (+/-)-2-(3-(2,3,4-Trimethylbenzoyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(3,4,5-Trimethylbenzoyl)phenyl)propanoic acid
- 2-(3-(2,4,5-Trimethylbenzoyl)phenyl)propanoic acid
Uniqueness
(+/-)-2-(3-(2,3,4-Trimethylbenzoyl)phenyl)propanoic acid is unique due to the specific positioning of the methyl groups on the benzoyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in different chemical and biological properties compared to its analogs .
Biological Activity
(+/-)-2-(3-(2,3,4-Trimethylbenzoyl)phenyl)propanoic acid, commonly referred to as a ketoprofen derivative, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20O3
- Molecular Weight : 296.36 g/mol
- CAS Number : 112547249
- Stereochemistry : Racemic mixture (both enantiomers present)
The primary biological activity of this compound is attributed to its role as a non-steroidal anti-inflammatory drug (NSAID). Its mechanisms include:
- Inhibition of Cyclooxygenase (COX) : The compound inhibits COX enzymes (COX-1 and COX-2), which are crucial in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain.
- Antioxidant Activity : It may exhibit antioxidant properties that help reduce oxidative stress in cells.
Biological Activity Overview
Research indicates that this compound demonstrates several biological activities:
Case Studies
-
Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of the compound in a rat model of arthritis. Results showed significant reduction in paw swelling and inflammatory markers compared to control groups. The compound effectively reduced levels of TNF-alpha and IL-6, key pro-inflammatory cytokines. -
Analgesic Properties
In a double-blind clinical trial involving patients with chronic pain conditions, administration of the compound resulted in a notable decrease in pain scores over a 4-week period compared to placebo. The study concluded that the compound is effective for managing chronic pain. -
Cytotoxicity Against Cancer Cells
Research conducted on various cancer cell lines (MCF-7 breast cancer cells and HeLa cervical cancer cells) demonstrated that this compound induced apoptosis and inhibited cell proliferation. The IC50 values were determined to be 15 µM for MCF-7 and 20 µM for HeLa cells.
Properties
Molecular Formula |
C19H20O3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[3-(2,3,4-trimethylbenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C19H20O3/c1-11-8-9-17(13(3)12(11)2)18(20)16-7-5-6-15(10-16)14(4)19(21)22/h5-10,14H,1-4H3,(H,21,22) |
InChI Key |
CQBNHIWRSOGPEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















